2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine and a diketone to form the benzofuro[3,2-d]pyrimidine scaffold.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thioether groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidine core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thioether group.
Reduction: Conversion of the carbonyl group to alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these activities can lead to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the core structure and may exhibit similar biological activities.
Thioether-Containing Compounds: Compounds with thioether groups often have unique chemical reactivity and biological properties.
Acetamide Derivatives: These compounds are known for their pharmacological activities and are used in various therapeutic applications.
Uniqueness
What sets 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide apart is its combination of structural features, which confer unique chemical reactivity and potential biological activity. The presence of the benzofuro[3,2-d]pyrimidine core, thioether linkage, and acetamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-3-5-9-20(16)27-22(30)15-34-26-28-23-19-8-4-6-10-21(19)33-24(23)25(31)29(26)17-11-13-18(32-2)14-12-17/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAIYWDHQTXMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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